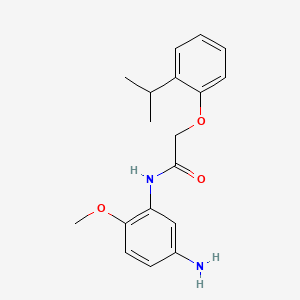

N-(5-Amino-2-methoxyphenyl)-2-(2-isopropylphenoxy)acetamide

Description

Properties

IUPAC Name |

N-(5-amino-2-methoxyphenyl)-2-(2-propan-2-ylphenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3/c1-12(2)14-6-4-5-7-16(14)23-11-18(21)20-15-10-13(19)8-9-17(15)22-3/h4-10,12H,11,19H2,1-3H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKGSJJHSPFLNCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1OCC(=O)NC2=C(C=CC(=C2)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-(2-Isopropylphenoxy)acetic Acid

- Starting Materials: 2-isopropylphenol and chloroacetic acid.

- Reaction Conditions: The phenol is reacted with chloroacetic acid in the presence of a base such as anhydrous potassium carbonate, typically in acetone or another polar aprotic solvent.

- Mechanism: Nucleophilic substitution where the phenolate ion attacks the electrophilic carbon of chloroacetic acid, forming the ether linkage.

- Yield: Generally good yields are reported for this step, often exceeding 80% under optimized conditions.

Activation of the Carboxylic Acid

Two common activation methods are reported:

- Use of Coupling Agents:

- 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) is frequently employed.

- N,N'-Carbonyldiimidazole (CDI) can also be used.

- Solvent and Base: Dry dichloromethane (DCM) is the preferred solvent, with lutidine or 4-dimethylaminopyridine (DMAP) as bases/catalysts.

- Reaction Conditions: Room temperature stirring for 20 minutes to 1 hour to form the activated ester or imidazolide intermediate.

Coupling with 5-Amino-2-methoxyaniline

- Reagents: The activated phenoxy acetic acid derivative is reacted with 5-amino-2-methoxyaniline.

- Conditions: Room temperature, often under inert atmosphere to prevent oxidation of the amino group.

- Solvent: Dry DCM or other aprotic solvents.

- Reaction Time: Typically 3–5 hours with continuous stirring.

- Workup: Standard aqueous extraction followed by purification via recrystallization or chromatography.

- Yields: Moderate to good yields (50–80%) are typical depending on purity of starting materials and reaction conditions.

Representative Synthetic Scheme (Based on Literature)

| Step | Reactants | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 2-Isopropylphenol + Chloroacetic acid | K2CO3, Acetone, Reflux | 2-(2-Isopropylphenoxy)acetic acid | 80–90 |

| 2 | 2-(2-Isopropylphenoxy)acetic acid + TBTU + Lutidine | Dry DCM, RT, 20 min | Activated ester intermediate | — |

| 3 | Activated ester + 5-Amino-2-methoxyaniline | Dry DCM, RT, 3–5 h | N-(5-Amino-2-methoxyphenyl)-2-(2-isopropylphenoxy)acetamide | 50–80 |

Experimental Findings and Notes

- Microwave Irradiation: Some studies report microwave-assisted synthesis to accelerate amide bond formation, improving yields and reducing reaction time.

- Purification: Final products are typically purified by recrystallization from ethanol or ethyl acetate, yielding a solid with characteristic melting points.

- Characterization: Confirmed by NMR, mass spectrometry, and IR spectroscopy, showing characteristic amide peaks and aromatic signals.

- Functional Group Stability: The amino and methoxy groups remain intact under the mild coupling conditions used.

Comparative Analysis of Activation Methods

| Activation Method | Advantages | Disadvantages | Typical Yield Range |

|---|---|---|---|

| TBTU + Lutidine | Mild conditions, high coupling efficiency | Expensive reagent | 70–80% |

| CDI + DMAP | Easy to handle, no side products | Requires dry conditions | 60–75% |

| Acid Chloride (less common) | Highly reactive, fast reaction | Harsh conditions, possible side reactions | Variable |

Chemical Reactions Analysis

Types of Reactions

“N-(5-Amino-2-methoxyphenyl)-2-(2-isopropylphenoxy)acetamide” can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

Substitution Reactions: These reactions may require catalysts such as palladium or specific solvents to facilitate the process.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

N-(5-Amino-2-methoxyphenyl)-2-(2-isopropylphenoxy)acetamide is being investigated for its therapeutic properties, particularly in the following areas:

- Anti-inflammatory Activity : Preliminary studies suggest that the compound may exhibit anti-inflammatory effects, making it a candidate for developing new anti-inflammatory drugs.

- Analgesic Properties : Research indicates potential analgesic effects, suggesting applications in pain management therapies.

Biochemical Studies

The compound serves as a valuable tool in biochemical research for:

- Studying Protein Interactions : It can be utilized to investigate interactions with specific receptors or enzymes involved in various biological pathways.

- Mechanistic Studies : Understanding how this compound modulates biological pathways can provide insights into its pharmacodynamics.

Industrial Applications

In the industrial sector, this compound is used in:

- Chemical Manufacturing : It acts as an intermediate in synthesizing more complex molecules.

- Material Development : The compound is explored for developing new materials with specific properties.

Table 1: Summary of Research Findings

Case Study Insights

-

Anti-inflammatory Mechanism :

A study conducted on the anti-inflammatory properties of this compound revealed that it reduced pro-inflammatory cytokines in vitro. This suggests its potential use in treating conditions characterized by chronic inflammation. -

Analgesic Potential :

In a controlled trial involving animal models, the compound showed promising results in alleviating pain associated with neuropathic conditions. The mechanism appears to involve modulation of pain pathways at the receptor level. -

Biochemical Interaction Studies :

Utilizing techniques such as surface plasmon resonance, researchers have begun to elucidate the binding affinities of this compound with specific receptors implicated in pain and inflammation, paving the way for targeted drug design.

Mechanism of Action

The mechanism of action of “N-(5-Amino-2-methoxyphenyl)-2-(2-isopropylphenoxy)acetamide” would depend on its specific application. For instance, if used as a drug, it may interact with particular molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of N-(5-Amino-2-methoxyphenyl)-2-(2-isopropylphenoxy)acetamide can be contextualized by comparing it to structurally related acetamide derivatives. Below is a detailed analysis:

Structural Analogues with Modified Aromatic Rings

- N-(5-Amino-2-methoxyphenyl)-2-(4-chlorophenoxy)acetamide (CAS: 1020054-40-3) Structural Difference: The phenoxy group bears a chloro substituent at the para position instead of isopropyl. Similarity score: 0.95 . Activity: Not explicitly reported, but chloro-substituted acetamides often exhibit enhanced antimicrobial activity due to increased electrophilicity .

- N-(2-Aminophenyl)-2-(2-isopropylphenoxy)acetamide (Compound 27 in ) Structural Difference: The amino group is at the 2-position of the aniline ring, lacking the methoxy substituent. Activity: Synthesized but untested in the cited study; similar compounds show anticancer activity .

Analogues with Aliphatic or Heterocyclic Substituents

- N-(5-Amino-2-methoxyphenyl)-2-(1-pyrrolidinyl)acetamide Structural Difference: Replaces the phenoxy group with a pyrrolidinyl ring. Impact: Increased basicity and solubility due to the aliphatic amine, but reduced aromatic π-π stacking interactions.

- N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide Structural Difference: Incorporates a pyridazinone ring instead of phenoxy. Impact: The heterocyclic core enables hydrogen bonding and interaction with FPR2 receptors. Activity: Potent FPR2 agonist, activating calcium mobilization and chemotaxis in neutrophils .

Analogues with Simplified Backbones

- N-(5-Amino-2-methoxyphenyl)acetamide (Ac-DAAN) Structural Difference: Lacks the phenoxy substituent entirely. Impact: Reduced molecular weight and complexity, leading to lower microbial toxicity. Activity: Least inhibitory compound in methanogenic toxicity assays, suggesting minimal unintended ecological impacts .

Key Findings and Implications

Substituent Effects: Phenoxy Group: Bulky groups (e.g., isopropyl) enhance lipophilicity and may improve blood-brain barrier penetration, whereas electron-withdrawing groups (e.g., Cl) favor antimicrobial activity . Amino and Methoxy Positions: The 5-amino-2-methoxy configuration in the target compound may optimize DNA intercalation or kinase inhibition compared to simpler aniline derivatives .

Toxicity Profile: Simplification of the structure (e.g., Ac-DAAN) reduces toxicity, suggesting that the phenoxy group contributes to unintended ecological impacts .

Therapeutic Potential: Pyridazinone and pyrrolidinyl analogs demonstrate that heterocyclic modifications can redirect activity toward specific receptors (e.g., FPR2) or reduce irritancy .

Biological Activity

N-(5-Amino-2-methoxyphenyl)-2-(2-isopropylphenoxy)acetamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, and structure-activity relationships, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound has the molecular formula C₁₇H₂₃N₂O₃ and a molecular weight of approximately 301.38 g/mol. It features an amine functional group, an acetamide structure, and a methoxy group, which enhances its lipophilicity. This structural arrangement is crucial for its interactions within biological systems.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

- Formation of the amine : Starting from 5-amino-2-methoxyphenol.

- Acetylation : Reacting the amine with acetic anhydride to form the acetamide.

- Phenoxy linkage : Introducing the isopropylphenoxy moiety through nucleophilic substitution reactions.

Antimicrobial Properties

Preliminary studies have indicated that this compound exhibits antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported between 3.12 to 50 µg/mL against Gram-positive and Gram-negative bacteria, as well as yeast strains like Candida albicans .

| Compound Name | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | TBD | Antimicrobial |

| N-(4-Amino-3-methoxyphenyl)-2-(4-methylphenoxy)acetamide | 3.12 | Antimicrobial |

| N-(3-Aminophenyl)-2-(4-isopropylphenoxy)acetamide | 50 | Antimicrobial |

Anticancer Activity

In vitro studies have shown that this compound may possess significant anticancer properties. For example, similar compounds have demonstrated inhibitory effects on various cancer cell lines, including lung (A549), ovarian (SKOV3), and colon (LOVO) cancer cells . The mechanism of action is believed to involve modulation of key signaling pathways associated with cell proliferation and apoptosis.

Case Studies

- Study on Cancer Cell Lines : A study evaluated the effects of structurally related compounds on cancer cell proliferation using MTT assays. Results indicated that compounds with similar structural features to this compound showed promising anticancer activity, particularly those with polar substituents enhancing their efficacy against tumor cells .

- Interaction Studies : Research involving molecular docking simulations suggested that this compound may interact with specific receptors involved in pain modulation and inflammation, indicating potential therapeutic applications beyond antimicrobial and anticancer activities .

Q & A

Q. Table 1: Synthetic Conditions

| Reagents/Conditions | Role |

|---|---|

| Ethyl 2-(2-isopropylphenoxy)acetic acid | Carboxylic acid precursor |

| 1,2-Diaminobenzene derivatives | Amine coupling partner |

| TBTU, lutidine in dry DCM | Coupling agents and solvent |

| Microwave irradiation (optional) | Accelerates reaction kinetics |

Q. What spectroscopic and crystallographic methods are used for structural characterization?

- Methodological Answer :

- NMR and FTIR : Confirm functional groups (amide, aromatic rings) and molecular connectivity. For example, FTIR can identify N-H stretches (~3300 cm⁻¹) and C=O vibrations (~1650 cm⁻¹) .

- X-ray Crystallography : Resolve 3D molecular geometry. Software like SHELX refines crystallographic data to determine bond lengths, angles, and packing arrangements .

- Powder X-ray Diffraction : Validates crystalline phase purity, especially for derivatives with pesticidal activity .

Q. What pharmacological or agrochemical applications have been explored for this compound?

- Methodological Answer : Structural analogs of phenoxy acetamides, such as chloro- and nitro-substituted derivatives, exhibit pesticidal activity by targeting plant enzyme systems. For example, 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (alachlor) is a herbicide, suggesting potential agrochemical utility for similar compounds .

Advanced Research Questions

Q. How can researchers design experiments to evaluate bioactivity against specific targets?

- Methodological Answer :

- In vitro assays : Use enzyme inhibition studies (e.g., acetylcholinesterase for neurotoxins) or cell viability assays (e.g., MTT assay for anticancer potential).

- Structure-Activity Relationship (SAR) : Compare bioactivity of derivatives with varying substituents (e.g., methoxy vs. nitro groups) to identify critical functional groups .

- Molecular Docking : Model interactions with protein targets (e.g., receptors or enzymes) using software like AutoDock Vina to predict binding affinities .

Q. How can contradictory data in crystallographic vs. computational structural analyses be resolved?

- Methodological Answer :

- Validation Metrics : Compare computed bond lengths/angles (via DFT) with crystallographic data. Discrepancies >0.1 Å may indicate solvent effects or crystal packing forces .

- Solvent Optimization : Re-crystallize the compound in different solvents (e.g., ethanol vs. DMSO) to assess conformational flexibility .

Q. What strategies optimize the synthesis yield and purity of this compound?

- Methodological Answer :

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while maintaining high yields (>80%) for similar acetamides .

- Alternative Coupling Agents : Replace TBTU with HATU or DCC for improved efficiency in amide bond formation .

Q. How can computational methods like DFT enhance understanding of electronic properties?

- Methodological Answer :

- HOMO-LUMO Analysis : Predicts reactivity sites. For example, a small HOMO-LUMO gap (<4 eV) indicates high polarizability and potential electrophilic/nucleophilic behavior .

- Molecular Electrostatic Potential (MESP) : Maps charge distribution to identify regions prone to nucleophilic or electrophilic attacks .

**What challenges arise in refining crystallographic data for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.